methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate
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Overview
Description
Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate is a complex organic compound with a unique structure that includes a thienyl group, an amino group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate typically involves multiple steps, including the formation of the thienyl group and the subsequent attachment of the amino and butanoate ester groups. Common synthetic routes may involve the use of reagents such as thionyl chloride, dimethylamine, and methyl 4-oxobutanoate under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate
- Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl-4-oxobutanoate
Uniqueness
Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate is unique due to its specific structural features, such as the presence of the thienyl group and the combination of amino and butanoate ester functionalities.
Properties
Molecular Formula |
C12H16N2O4S |
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Molecular Weight |
284.33g/mol |
IUPAC Name |
methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H16N2O4S/c1-6-7(2)19-12(10(6)11(13)17)14-8(15)4-5-9(16)18-3/h4-5H2,1-3H3,(H2,13,17)(H,14,15) |
InChI Key |
BVBUTVDALUPISO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)OC)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)OC)C |
Origin of Product |
United States |
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